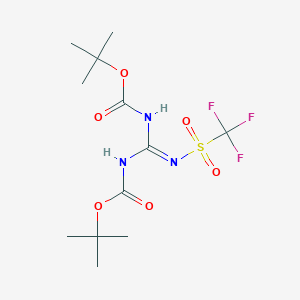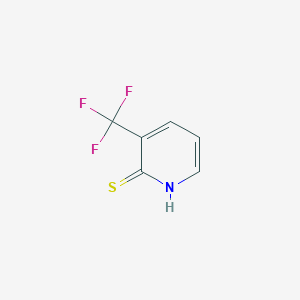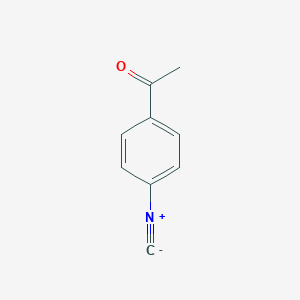
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
説明
Synthesis Analysis
The synthesis of guanidine functionalized building blocks, including those similar to 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, involves several key steps, such as protection of the guanidine functionality with Boc groups and the introduction of the trifluoromethylsulfonyl group. These processes often utilize orthogonal protection strategies to allow for selective deprotection and further functionalization (Hickey, Ashton, & Pfeffer, 2015).
Molecular Structure Analysis
The molecular structure of guanidines and their derivatives, including 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, often involves complex interactions between the functional groups and the core guanidine moiety. Studies involving NMR spectroscopy and DFT calculations provide insights into the structural characteristics of these compounds, highlighting the electronic delocalization and the impact of substituents on the guanidine core's reactivity and stability (Tolstikova et al., 2011).
Chemical Reactions and Properties
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine participates in various chemical reactions, leveraging its guanidine group for guanylation reactions and its protecting groups for orthogonal synthesis strategies. For instance, the trifluoroacetyl group has been employed as a new protecting group for guanidine functionality, illustrating the versatility of guanidine derivatives in synthetic chemistry (Bartoli, Jensen, & Kilburn, 2003).
科学的研究の応用
Synthesis of Hydroxylamine-Containing Analogues of GC7:
- It was demonstrated that 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine can specifically amidinate the amino group in the presence of the free aminooxy group. This discovery aids in synthesizing novel GC7 analogues for investigating their interaction with deoxyhypusine synthase (Khomutov et al., 2016).
Development in Preparation of Guanidines:
- The paper presented developments in the preparation of guanidines, including bis(Boc) aminoalkylguanidines, using 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine. This method yielded stable sulfonate salts without chromatography, offering a streamlined approach to synthesizing guanidine functionalized building blocks (Hickey et al., 2015).
Use in Peptide Synthesis:
- The trifluoroacetyl moiety, a new protecting group for guanidine functionality, is easily cleaved under mild basic conditions. This is complementary to Boc, Cbz, and Ddpe protecting groups and can be applied in peptide synthesis in solution and on a solid phase (Bartoli et al., 2003).
Method for the Synthesis of N,N′-Di-Boc-Protected Guanidines:
- An efficient synthetic procedure for converting a variety of amines to N,N′-di-Boc-protected guanidines was described. This method uses cyanuric chloride as an activating reagent for di-Boc-thiourea, offering an alternative route for guanylation of amines (Porcheddu et al., 2009).
Application in Antibacterial Cotton Fabrics:
- A tert‐butoxycarbonyl (Boc) protected guanidine containing isocyanate group (IGUA-Boc) was developed and bonded onto cotton fabric. This resulted in antibacterial cotton fabrics with negligible cytotoxicity, maintaining their mechanical properties and antibacterial effectiveness even after 50 laundering cycles (Cao et al., 2020).
Safety and Hazards
“1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled in a fume hood under nitrogen atmosphere, using appropriate personal protective equipment and inert gas techniques .
作用機序
Target of Action
It is known to be used in peptide synthesis , suggesting that it may interact with amino acids or peptides.
Mode of Action
It is used as a guanidinylation reagent for amines and peptides , indicating that it likely interacts with these molecules to modify their structure or function.
特性
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQZIPJCBUYLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395153 | |
| Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207857-15-6 | |
| Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)